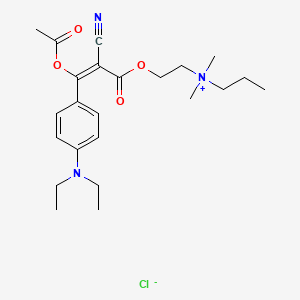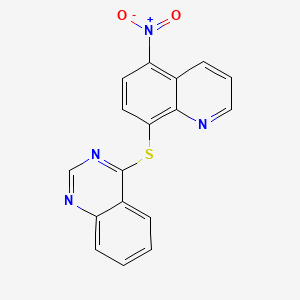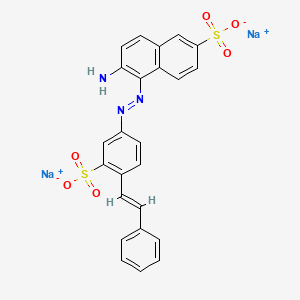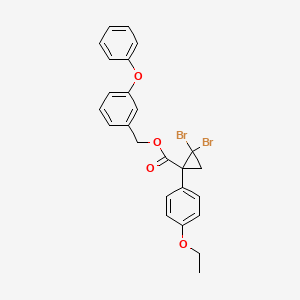
Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclopropane ring, two bromine atoms, and phenyl groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of bromine atoms and phenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The process may also involve the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of ester groups to alcohols.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted phenyl esters. These products can have different chemical and physical properties, making them useful in various applications.
科学的研究の応用
Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It is used in the development of new materials and chemical products, including polymers and coatings.
作用機序
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester
- Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-methoxyphenyl)-, (3-phenoxyphenyl)methyl ester
- Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-methoxyphenyl)methyl ester
Uniqueness
Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- is unique due to its specific combination of functional groups and the presence of the cyclopropane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
特性
CAS番号 |
63935-34-2 |
|---|---|
分子式 |
C25H22Br2O4 |
分子量 |
546.2 g/mol |
IUPAC名 |
(3-phenoxyphenyl)methyl 2,2-dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H22Br2O4/c1-2-29-20-13-11-19(12-14-20)24(17-25(24,26)27)23(28)30-16-18-7-6-10-22(15-18)31-21-8-4-3-5-9-21/h3-15H,2,16-17H2,1H3 |
InChIキー |
LYNPWHQOXASIRW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2(CC2(Br)Br)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


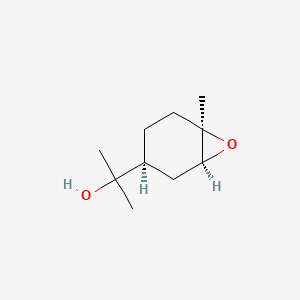
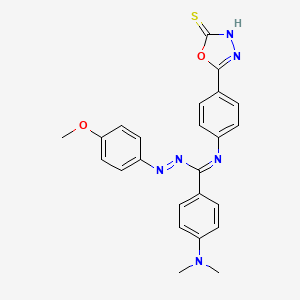
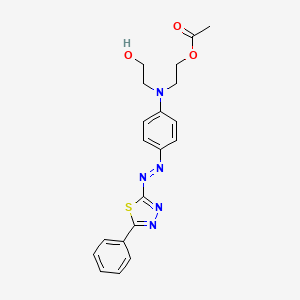

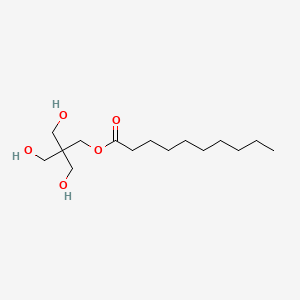
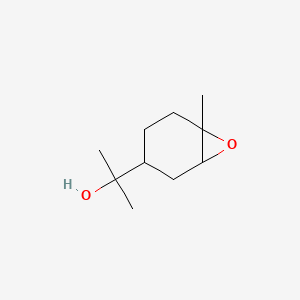
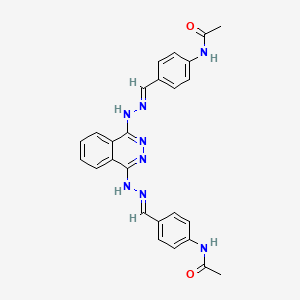
![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)
